(5-amino-2H-tetrazol-2-yl)acetic acid
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Overview
Description
Scientific Research Applications
(5-amino-2H-tetrazol-2-yl)acetic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of tetrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals . In biology, it is used in proteomics research to study protein interactions and functions . In medicine, tetrazole derivatives have been investigated for their potential as antimicrobial and anticancer agents . In industry, this compound is used in the production of specialty chemicals and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-amino-2H-tetrazol-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of diethylenetriamine with TEOF and sodium azide in acetic acid, resulting in the formation of 1-(5-amino-3-azapentyl)tetrazole dihydrochloride . Another method involves microwave-assisted reactions of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: (5-amino-2H-tetrazol-2-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sodium azide, molecular iodine, and dicyandiamide. Reaction conditions often involve the use of acetic acid as a solvent and microwave-assisted heating to facilitate the reactions .
Major Products Formed: The major products formed from these reactions include tetrazole derivatives, which have significant applications in various fields of research .
Mechanism of Action
The mechanism of action of (5-amino-2H-tetrazol-2-yl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with metal ions, which can influence various biochemical processes . Additionally, tetrazole derivatives have been shown to inhibit specific enzymes and proteins, leading to their potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (5-amino-2H-tetrazol-2-yl)acetic acid include other tetrazole derivatives such as 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole and 1-(5-amino-3-azapentyl)tetrazole .
Uniqueness: What sets this compound apart from other similar compounds is its unique structure, which allows it to form stable complexes with metal ions and exhibit diverse chemical reactivity. This makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-(5-aminotetrazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O2/c4-3-5-7-8(6-3)1-2(9)10/h1H2,(H2,4,6)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEADUMUDFLTHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1N=C(N=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21743-72-6 |
Source
|
Record name | 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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